molecular formula C22H18N2O4 B250874 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

Cat. No.: B250874
M. Wt: 374.4 g/mol
InChI Key: SRVXJRNCOZWLCY-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide, commonly known as BM-573, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-573 is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are involved in the regulation of angiogenesis and tumor growth.

Mechanism of Action

BM-573 inhibits the activity of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors, which are involved in the regulation of angiogenesis and tumor growth. By inhibiting these receptors, BM-573 can prevent the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, BM-573 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, BM-573 can prevent the degradation of the extracellular matrix, which is essential for the maintenance of tissue structure and function.
Biochemical and Physiological Effects:
BM-573 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of this compound and PDGF receptors, which are involved in the regulation of angiogenesis and tumor growth. Additionally, BM-573 has been shown to inhibit the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins. BM-573 has also been shown to have anti-inflammatory and anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of BM-573 is its potent inhibitory activity against N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors. This makes it a valuable tool for studying the role of these receptors in angiogenesis and tumor growth. Additionally, BM-573 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which make it a valuable tool for studying these processes. One of the limitations of BM-573 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BM-573. One area of research is the development of more potent and selective inhibitors of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors. Another area of research is the development of BM-573 analogs with improved pharmacokinetic properties. Additionally, BM-573 could be studied for its potential use in combination with other anticancer drugs or as a therapeutic agent for cardiovascular diseases such as hypertension and heart failure.

Synthesis Methods

BM-573 is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methoxybenzoyl chloride with 3-amino-5-methylcyclohex-2-enone in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3H-1,3-benzoxazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield BM-573.

Scientific Research Applications

BM-573 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models. BM-573 has also been shown to have anti-inflammatory and anti-atherosclerotic effects. Additionally, BM-573 has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H18N2O4/c1-13-10-15(23-21(26)14-6-5-7-16(11-14)27-2)12-17(20(13)25)22-24-18-8-3-4-9-19(18)28-22/h3-12,24H,1-2H3,(H,23,26)/b22-17+

InChI Key

SRVXJRNCOZWLCY-OQKWZONESA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=CC=CC=C3O2)/C1=O)NC(=O)C4=CC(=CC=C4)OC

SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=O)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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